molecular formula C11H10N4S B11779185 3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline

3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline

Cat. No.: B11779185
M. Wt: 230.29 g/mol
InChI Key: UMLGZWFSMPAYLS-UHFFFAOYSA-N
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Description

3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is a heterocyclic compound that features a unique fusion of thiazole and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-B][1,2,4]triazol-5-YL)ethan-1-one, which can then be further reacted with various reagents such as hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide to produce the corresponding derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, cost, and efficiency. The use of eco-friendly reagents and solvent-free conditions has been explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include O-alkyl and O-phenylcarbamoyl derivatives, as well as various substituted thiazolo[3,2-B][1,2,4]triazoles .

Scientific Research Applications

3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit specific enzymes and interfere with cellular processes. For instance, its antiviral activity is linked to the inhibition of viral replication enzymes, while its anticancer properties are associated with the inhibition of topoisomerase enzymes .

Comparison with Similar Compounds

Uniqueness: 3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline stands out due to its unique combination of thiazole and triazole rings, which confer a broad spectrum of biological activities

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

3-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)aniline

InChI

InChI=1S/C11H10N4S/c1-7-10(8-3-2-4-9(12)5-8)16-11-13-6-14-15(7)11/h2-6H,12H2,1H3

InChI Key

UMLGZWFSMPAYLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)N

Origin of Product

United States

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